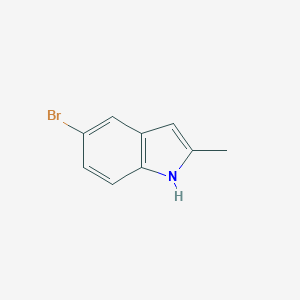

5-Bromo-2-methylindole

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUZAZKEDCDGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407432 | |

| Record name | 5-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-34-9 | |

| Record name | 5-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylindole: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylindole is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position significantly influences its electronic properties, reactivity, and potential for biological interactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in biological signaling pathways, tailored for professionals in research and drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in synthesis and biological assays.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1075-34-9 | [1][2] |

| Molecular Formula | C₉H₈BrN | [1][2] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Appearance | White to light brown or yellow to pink to tan powder/crystalline solid. | [1][3] |

| Melting Point | 104-107 °C | [2] |

| Boiling Point | 147-148 °C at 4 Torr | [4] |

| Solubility | Sparingly soluble in water. | [1] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 11.23 (s, 1H), 7.56 (s, 1H), 7.21 (d, J=8.7Hz, 1H), 7.07-7.09 (m, 1H), 6.11 (s, 1H), 2.38 (s, 3H) | [4] |

| Mass Spectrometry (LC-MS, ESI) | [M+H]⁺ m/z 211.0 | [4] |

| Infrared (IR) | Conforms to structure. | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of 2-methylindole.[2][4]

Materials:

-

2-Methylindole

-

Sulfuric acid (H₂SO₄)

-

Silver sulfate (Ag₂SO₄)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-methylindole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL).

-

To this solution, add silver sulfate (12.5 g, 40.06 mmol) and stir the mixture for 30 minutes.

-

Slowly add bromine (6.4 g, 40.05 mmol) dropwise over a period of 30 minutes, maintaining the cold temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Quench the reaction by pouring the mixture into a beaker containing an ice/water mixture (300 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield this compound as a light brown solid.

Workflow Diagram for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, the broader class of 5-bromoindole derivatives has been investigated for various biological activities, including anticancer and antimicrobial effects.[1] These activities are often attributed to the modulation of key cellular signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Derivatives of 5-bromoindole have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and its inhibition by a generic 5-bromoindole derivative. It is important to note that this is a representative model, as specific studies on this compound's mechanism of action are not yet available.

Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its potential as a scaffold for the development of biologically active molecules is significant, particularly in the context of anticancer and antimicrobial research. While the precise mechanisms of action and specific signaling pathway interactions of this compound itself require further investigation, the broader family of 5-bromoindole derivatives shows promise as modulators of critical cellular pathways such as the EGFR signaling cascade. This guide provides a foundational resource for researchers and drug development professionals working with this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-methylindole (CAS: 1075-34-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylindole, a halogenated indole derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Data

This compound is a crystalline solid that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1075-34-9 | [3] |

| Molecular Formula | C₉H₈BrN | [3] |

| Molecular Weight | 210.07 g/mol | [3][4] |

| Appearance | White to off-white, cream to yellow, or light brown crystalline powder | [1][2] |

| Melting Point | 104-107 °C | [3] |

| IUPAC Name | 5-bromo-2-methyl-1H-indole | [4] |

| Synonyms | 2-Methyl-5-bromoindole, 5-Bromo-2-methyl-1H-indole | [5] |

| SMILES | Cc1cc2cc(Br)ccc2[nH]1 | [3] |

| InChI | 1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.23 | s | 1H | N-H of indole |

| 7.56 | s | 1H | H-4 |

| 7.21 | d, J=8.7Hz | 1H | H-7 |

| 7.07-7.09 | m | 1H | H-6 |

| 6.11 | s | 1H | H-3 |

| 2.38 | s | 3H | -CH₃ at C-2 |

Solvent: CDCl₃, Frequency: 300 MHz[6]

¹³C NMR Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-2 | 135-140 |

| C-3 | 100-105 |

| C-3a | 128-132 |

| C-4 | 120-125 |

| C-5 | 112-116 (bearing Br) |

| C-6 | 122-126 |

| C-7 | 110-114 |

| C-7a | 134-138 |

| -CH₃ | 12-16 |

Mass Spectrometry

| Ion | Predicted m/z |

| [M+H]⁺ | 209.99129 |

| [M]⁺ | 208.98346 |

[7]

Experimental Protocols

Synthesis of this compound via Bromination of 2-Methylindole

This protocol describes the synthesis of this compound from 2-methylindole.[5][6]

Materials:

-

2-methyl-1H-indole

-

Sulfuric acid (H₂SO₄)

-

Silver sulfate (Ag₂SO₄)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flask, dissolve 2-methyl-1H-indole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL) under cooling in an ice bath.

-

Add silver sulfate (12.5 g, 40.06 mmol) to the solution and stir for 30 minutes.

-

Slowly add bromine (6.4 g, 40.05 mmol) dropwise over 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by pouring the mixture into 300 mL of an ice/water mixture.

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Yield: Approximately 6 g (75%) of this compound as a light brown solid.[5]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position provides a handle for further functionalization, often enhancing biological activity.[8] this compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.

Derivatives of 5-bromoindole have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[8][9]

Potential Role in EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[9][10] Certain bromoindole derivatives have demonstrated the ability to inhibit EGFR tyrosine kinase.[9] While the specific activity of this compound has not been extensively reported, its structural similarity to known EGFR inhibitors suggests its potential as a scaffold for the development of new anticancer agents.

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Potential Role in VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and the VEGFR-2 signaling pathway is a key mediator of this process. Bromoindole derivatives have also been investigated as inhibitors of VEGFR-2. The 5-bromo substitution can be a key determinant of their bioactivity.[8] This suggests that this compound could be a valuable starting material for the synthesis of novel anti-angiogenic agents.

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.

Safety Information

This compound is classified as an irritant.[4] Appropriate safety precautions should be taken when handling this compound.

| Hazard Classifications | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritant (Category 2) | (Exclamation Mark) | H319: Causes serious eye irritation. | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[3]

Conclusion

This compound (CAS 1075-34-9) is a valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis and the potential for derivatization make it an attractive scaffold for developing novel therapeutics, particularly in the area of oncology. This guide provides essential technical information to support researchers in their work with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H8BrN | CID 5003968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 1075-34-9 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Reactivity of 5-Bromo-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylindole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, pharmaceuticals, and materials.[1][2] Its unique structure, featuring an indole core substituted with a methyl group at the C2 position and a bromine atom at the C5 position, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the structure, physicochemical properties, and chemical reactivity of this compound. It details key reactions such as electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling, supported by detailed experimental protocols and graphical representations of reaction pathways.

Structure and Physicochemical Properties

This compound is a bromoalkylindole derivative characterized by a fused benzene and pyrrole ring system.[3][4] The methyl group at the C2 position and the bromine atom at the C5 position are key functional groups that influence its chemical behavior.[1] It typically appears as a white to light brown or yellow crystalline powder.[1][2]

Structural and Physical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-2-methyl-1H-indole | [1] |

| CAS Number | 1075-34-9 | [1][2][3][5] |

| Molecular Formula | C₉H₈BrN | [1][2][3][5] |

| Molecular Weight | 210.07 g/mol | [2][3][6] |

| Monoisotopic Mass | 208.98401 Da | [6] |

| Appearance | Yellow to pink to tan powder | [1][5] |

| Melting Point | 104-107 °C | [2][3][5] |

| Boiling Point | 147-148 °C (at 4 Torr); 325.1°C (at 760 mmHg) | [5][7] |

| pKa | 16.61 ± 0.30 (Predicted) | [1][5] |

| SMILES String | Cc1cc2cc(Br)ccc2[nH]1 | [3] |

| InChI Key | BJUZAZKEDCDGRW-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 15.8 Ų | [6] |

Reactivity

The reactivity of this compound is governed by the electron-rich indole nucleus and the specific substituents. The pyrrole ring is highly susceptible to electrophilic attack, while the bromine atom on the benzene ring provides a handle for metal-catalyzed cross-coupling reactions.

General Reactivity of the Indole Core

The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene.[8] If the C3 position is blocked, electrophilic substitution can occur at the N1 position or on the benzene ring, typically at C5.[8]

Caption: Key reactive sites on the this compound scaffold.

Electrophilic Aromatic Substitution

For this compound, the C3 position remains the preferred site for electrophilic attack. Reactions like Vilsmeier-Haack formylation, which introduces a formyl group, occur exclusively at C3 under mild conditions.[8] For example, the reaction of this compound with a Vilsmeier reagent (POCl₃/DMF) would yield 5-Bromo-2-methyl-1H-indole-3-carbaldehyde.[9]

N-Alkylation

The nitrogen atom of the indole ring can be deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion.[10] This anion readily reacts with various alkylating agents (e.g., alkyl halides) to yield N-alkylated products.[10] The substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule, making this a fundamental transformation in medicinal chemistry.[10]

Caption: Generalized workflow for the N-alkylation of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a key functional group for synthetic diversification, serving as an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[11] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation.[12] It involves the reaction of the C5-bromo position with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base.[11][13] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[12]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other important cross-coupling reactions applicable to this compound include the Heck, Sonogashira, and Stille couplings, enabling the introduction of a wide variety of substituents at the C5 position.[12][14]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent functionalization.

Synthesis of this compound via Bromination of 2-Methylindole

This protocol is adapted from a reported synthesis.[5][15]

Materials:

-

2-Methylindole

-

Sulfuric acid (H₂SO₄)

-

Silver sulfate (Ag₂SO₄)

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Under cooling in an ice bath, dissolve 2-methylindole (5.0 g, 38.12 mmol) in sulfuric acid (80 mL).[5]

-

To the cooled solution, add silver sulfate (12.5 g, 40.06 mmol) and stir the mixture for 30 minutes.[5]

-

Slowly add bromine (6.4 g, 40.05 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[5]

-

Quench the reaction by carefully pouring the mixture into an ice/water mixture (300 mL).[5]

-

Extract the aqueous mixture with dichloromethane (3 x 200 mL).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[5]

-

Concentrate the filtrate under reduced pressure to yield this compound as a light brown solid.[5]

General Protocol for N-Alkylation

This generalized protocol is based on the N-alkylation of a similar indole derivative.[10]

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq)

-

Alkyl halide (R-X, 1.0-1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound.

-

Dissolve the starting material in anhydrous DMF to a concentration of 0.1-0.5 M.[10]

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.[10]

-

Add the alkyl halide dropwise to the reaction mixture while maintaining the temperature at 0 °C.[10]

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.[10]

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[10]

-

Dilute the mixture with water and extract with ethyl acetate (3x).[10]

-

Combine the organic layers, wash with water and then with brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on established procedures for Suzuki coupling of bromoindoles.[13]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Add the solvent system (e.g., a 4:1 mixture of Toluene/Water).

-

Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous work-up: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2-methylindole derivative.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity. The distinct electronic properties of the indole nucleus, combined with the strategic placement of the methyl and bromo substituents, allow for selective functionalization at multiple positions. The C3 position is primed for electrophilic substitution, the N1 position for alkylation, and the C5 position for a host of metal-catalyzed cross-coupling reactions. The synthetic protocols and reactivity patterns detailed in this guide provide a foundational resource for researchers engaged in the synthesis of complex indole-containing targets for applications in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-溴-2-甲基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy this compound | 1075-34-9 [smolecule.com]

- 5. This compound CAS#: 1075-34-9 [m.chemicalbook.com]

- 6. This compound | C9H8BrN | CID 5003968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1075-34-9 [chemnet.com]

- 8. youtube.com [youtube.com]

- 9. CAS#:17826-09-4 | 5-Bromo-2-methyl-1H-indole-3-carbaldehyde | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistryjournals.net [chemistryjournals.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 5-Bromo-2-methylindole

This guide provides essential physicochemical data for 5-Bromo-2-methylindole, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate its use in a laboratory and research context.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is fundamental for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Identifier | Value |

| Molecular Formula | C₉H₈BrN[1][2][3][4] |

| Molecular Weight | 210.07 g/mol [2] |

| Monoisotopic Mass | 208.98401 Da[2][3] |

| CAS Number | 1075-34-9[1][2][3] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight. This visualization helps to conceptualize the connection between these key identifiers.

References

Spectroscopic Profile of 5-Bromo-2-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylindole (CAS No: 1075-34-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and structural elucidation. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.23 | s | - | N-H |

| 7.56 | s | - | H-4 |

| 7.21 | d | 8.7 | H-7 |

| 7.07-7.09 | m | - | H-6 |

| 6.11 | s | - | H-3 |

| 2.38 | s | - | -CH₃ |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for this compound was not available in the reviewed literature. However, for comparative purposes, the data for its isomer, 5-Bromo-3-methyl-1H-indole, is presented below. The chemical shifts are reported in ppm relative to a standard reference.

| Chemical Shift (δ) ppm (for 5-Bromo-3-methyl-1H-indole) |

| 134.96 |

| 130.22 |

| 124.76 |

| 122.95 |

| 121.64 |

| 112.50 |

| 111.60 |

| 9.64 |

| Solvent: CDCl₃, Frequency: 125 MHz |

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z |

| LC-MS | [M+H]⁺ | 211.0[1] |

| Predicted MS | [M+H]⁺ | 209.99129 |

| Predicted MS | [M+Na]⁺ | 231.97323 |

| Predicted MS | [M-H]⁻ | 207.97673 |

| Predicted MS | [M]⁺ | 208.98346 |

Table 4: Infrared (IR) Spectroscopy Data

Experimental IR data for this compound was not found in the surveyed literature. However, the expected characteristic absorption bands based on its functional groups are listed below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (indole) | 3400-3300 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic, -CH₃) | 2960-2850 |

| C=C Stretch (aromatic) | 1620-1450 |

| C-N Stretch | 1350-1250 |

| C-Br Stretch | 680-515 |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify the spectrum.

-

Spectral Width: A wider spectral width of about 200-240 ppm is required.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for LC-MS).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 5-Bromo-2-methylindole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-methylindole, a key heterocyclic compound utilized in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its solubility determination, including established experimental protocols and a summary of its general solubility characteristics based on the properties of related indole derivatives.

Core Physicochemical Properties

This compound is a solid at room temperature, appearing as a yellow to pink or tan powder.[1] Its structure, featuring a substituted indole ring, renders it generally soluble in many organic solvents while exhibiting low solubility in aqueous solutions.[2][3] The indole nitrogen is capable of hydrogen bonding, which can influence its solubility in protic solvents.[4]

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in a range of common solvents. The compound is noted to be sparingly soluble in water.[3] For research and development purposes, experimental determination of solubility in the desired solvent systems is highly recommended.

The following table summarizes the expected qualitative solubility based on the general behavior of substituted indoles.

| Solvent | Expected Solubility | Notes |

| Water | Sparingly Soluble | The hydrophobic indole core and the bromine substituent limit aqueous solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents like DMSO are generally effective at dissolving indole derivatives. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent expected to solubilize this compound. |

| Ethanol | Soluble | Alcohols are often suitable solvents for indole-based compounds. For a related compound, 5-methoxy-2-methylindole, a 1% solution in ethanol forms a clear solution.[5] |

| Methanol | Soluble | Similar to ethanol, methanol is expected to be a good solvent. |

| Chloroform | Soluble | Chlorinated solvents are generally effective for dissolving nonpolar to moderately polar organic compounds like substituted indoles. |

| Acetone | Soluble | A common organic solvent that is expected to dissolve this compound. |

Experimental Protocols

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound using the widely accepted shake-flask method.[6][7]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

1. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain after equilibration.

-

To each vial, add a precise volume of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

3. Phase Separation:

-

After the equilibration period, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

4. Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

5. Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

6. Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical role of this compound in drug discovery.

Caption: Experimental workflow for solubility determination.

Caption: Role in drug discovery.

References

- 1. This compound CAS#: 1075-34-9 [m.chemicalbook.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. goldbio.com [goldbio.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Rising Potential of 5-Bromo-2-methylindole Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The strategic introduction of a bromine atom at the 5-position of the 2-methylindole core has given rise to a class of derivatives with a broad spectrum of promising biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antiviral potential of 5-bromo-2-methylindole derivatives, offering valuable insights, quantitative data, and detailed experimental methodologies for scientists and researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as a significant area of interest in oncology research, demonstrating notable efficacy against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are fundamental to tumor growth, proliferation, and survival.

A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 5-bromo-1H-indole-2-carboxylic acid derivatives have shown potential as EGFR inhibitors.[1]

Another crucial target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor progression and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient supply to tumors, leading to cell cycle arrest and apoptosis.[2]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines is summarized below, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| Derivative 3a | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [1] | ||

| Derivative 3b | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 22.3 ± 1.8 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 28.7 ± 2.3 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 33.6 ± 2.9 | [1] | ||

| Derivative 3f | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 18.9 ± 1.4 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 24.1 ± 1.9 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 29.8 ± 2.5 | [1] | ||

| Derivative 7 | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 25.4 ± 2.0 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 31.5 ± 2.6 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 38.2 ± 3.3 | [1] | ||

| Compound 23c | 5-bromo-7-azaindolin-2-one | A549 | 3.103 | [3] |

| Compound 23d | 5-bromo-7-azaindolin-2-one | Skov-3 | 3.721 | [3] |

| Compound 23p | 5-bromo-7-azaindolin-2-one | HepG2 | 2.357 | [3] |

| A549 | 3.012 | [3] | ||

| Skov-3 | 2.899 | [3] | ||

| 5BDBIC | 5-bromoindole-2-carboxylic acid hydrazone | HepG2 | 14.3 | [2] |

| Sorafenib (Standard) | - | HepG2 | 6.2 | [2] |

| Erlotinib (Standard) | - | A549, HepG2, MCF-7 | Not specified | [1] |

| Sunitinib (Standard) | - | HepG2 | 31.594 | [3] |

| A549 | 49.036 | [3] | ||

| Skov-3 | 39.872 | [3] |

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway Inhibition.

References

5-Bromo-2-methylindole: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylindole has emerged as a crucial building block in the field of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural features, particularly the presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the indole core, provide synthetic handles for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key reaction workflows and biological signaling pathways are presented to facilitate its effective utilization in research and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity. Chemical modification of the indole ring is a key strategy in the design and synthesis of new drug candidates. This compound serves as an excellent starting material for such modifications, primarily due to the C-Br bond which is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the key synthetic transformations of this compound and its derivatives, highlighting its importance in the synthesis of compounds targeting critical signaling pathways in diseases such as cancer.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | |

| Molecular Weight | 210.07 g/mol | |

| Appearance | Yellow to pink to tan powder | |

| Melting Point | 104-107 °C | |

| CAS Number | 1075-34-9 |

Spectroscopic Data: The structural integrity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound in CDCl₃ typically shows characteristic signals for the indole NH proton (around 8.1 ppm, broad singlet), aromatic protons, and the methyl group protons (around 2.4 ppm, singlet). |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides signals for all nine carbon atoms in the molecule, with the chemical shifts influenced by the bromine and methyl substituents. |

| IR Spectroscopy | The infrared (IR) spectrum exhibits characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹) and C-H, C=C, and C-N vibrations of the indole ring. |

| Mass Spectrometry | Mass spectrometry (MS) is used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. |

Key Synthetic Transformations

The synthetic versatility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the indole ring with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups.

General Reaction Scheme:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 30 min | 97 |

| 2 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 25 min | 97 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) / SPhos (0.5) | K₂CO₃ (3.0) | H₂O:ACN (4:1) | 37 | 18 h | >95 |

Data compiled from representative procedures.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (a derivative of 5-bromo-indole), phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), Ethanol, Microwave reaction vial, Magnetic stir bar.

-

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add the 5-bromoindole derivative (1.0 equiv.), phenylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

-

Add ethanol to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 100 °C for 30 minutes with stirring.

-

After completion, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a route to vinyl-substituted indoles. These products are valuable intermediates for further synthetic elaborations.

General Reaction Scheme:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |

| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |

Data for 5-bromoindole.

Experimental Protocol: Heck Reaction with Styrene

-

Materials: 5-bromoindole, Styrene, Sodium tetrachloropalladate(II) [Na₂PdCl₄], SPhos, Sodium carbonate (Na₂CO₃), Acetonitrile, Water, Microwave reaction vial, Magnetic stir bar.

-

Procedure:

-

To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole (1.0 equiv.), sodium carbonate (4.0 equiv.), sodium tetrachloropalladate(II) (0.05 equiv.), and SPhos (0.15 equiv.).

-

Purge the vial with argon for 5 minutes.

-

Add a 1:1 mixture of acetonitrile and water.

-

Add styrene (1.2 equiv.).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 15-30 minutes.

-

After completion, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: Experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is invaluable for the synthesis of N-arylated indole derivatives.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Materials: 5-Bromoindole, Morpholine, Cesium carbonate (Cs₂CO₃), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Anhydrous dioxane, Schlenk tube, Magnetic stir bar.

-

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoindole (1.0 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), and Xantphos (0.05 equiv.).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous dioxane, followed by morpholine (1.2 equiv.).

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, involving the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization. While not a direct reaction of this compound itself, derivatives of 5-bromoindole, such as 5-bromotryptamine, can undergo this transformation to produce biologically relevant scaffolds.

General Reaction Mechanism: The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution.

The Discovery of Novel Therapeutic Agents from 5-Bromo-2-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 5-position of the 2-methylindole core significantly enhances its therapeutic potential by modifying its electronic properties and providing a versatile handle for synthetic diversification. This technical guide delves into the discovery of novel therapeutic agents derived from 5-bromo-2-methylindole, with a focus on their anticancer, antibacterial, anti-inflammatory, and neuroprotective activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The key therapeutic areas where these compounds have shown significant promise are detailed below.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound derivatives. A primary mechanism of action for many of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a crucial mediator of signaling pathways that drive tumor growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[3] Novel 5-bromoindole-2-carboxylic acid derivatives, in particular, have been synthesized and shown to effectively decrease the growth of various human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][2] The inhibition of EGFR by these compounds can lead to cell cycle arrest and the activation of apoptosis.[1]

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. 5-Bromoindole-2-carboxamides have been synthesized and evaluated for their activity against pathogenic Gram-negative bacteria.[4] Several of these compounds have exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) in the sub-micromolar range against strains like Escherichia coli and Pseudomonas aeruginosa.[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of nitric oxide (NO) production.[5] Overproduction of NO is a hallmark of inflammatory conditions. Certain indole derivatives have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, with IC50 values significantly lower than the standard anti-inflammatory drug indomethacin.[6] The anti-inflammatory effects of some indole derivatives are also mediated through the inhibition of the NF-κB signaling pathway.[5]

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases. Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant properties and their ability to mitigate neuronal damage.[7][8][9][10] Studies on indole-phenolic hybrids have demonstrated their ability to counter reactive oxygen species (ROS) and increase cell viability in neuronal cell lines exposed to neurotoxins.[8] The neuroprotective mechanisms of indole derivatives are often linked to the activation of antioxidant defense pathways, such as the Nrf2-antioxidant responsive element (ARE) pathway, and the modulation of signaling cascades involved in cell survival.[7]

Quantitative Biological Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of 5-Bromoindole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3a | HepG2 | MTT | 14.3 | [2] |

| 3a | A549 | MTT | > 50 | [2] |

| 3a | MCF-7 | MTT | > 50 | [2] |

| 23p | HepG2 | MTT | 2.357 | [11] |

| 23p | A549 | MTT | 3.012 | [11] |

| 23p | Skov-3 | MTT | 2.876 | [11] |

Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamides

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 7a | E. coli | 0.35 | [4] |

| 7b | E. coli | 0.45 | [4] |

| 7c | E. coli | 0.55 | [4] |

| 7a | P. aeruginosa | 0.75 | [4] |

| 7b | P. aeruginosa | 0.95 | [4] |

| 7c | P. aeruginosa | 1.25 | [4] |

Table 3: Anti-inflammatory Activity of Indole Derivatives (NO Inhibition)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| UA-1 (Indole derivative of Ursolic Acid) | RAW 264.7 | 2.2 ± 0.4 | [5] |

| 5a (Pyrano[3,2-e]indole intermediate) | RAW 264.7 | 1.1 | [6] |

| 5b (Pyrano[3,2-e]indole intermediate) | RAW 264.7 | 2.3 | [6] |

| Indomethacin (Reference) | RAW 264.7 | 147.5 | [6] |

Table 4: Neuroprotective Activity of Indole Derivatives

| Compound Class | Neurotoxin | Cell Line | Effect | Reference |

| Indole-phenolic hybrids | H₂O₂ | SH-SY5Y | ~25% increase in cell viability | [8] |

| Indole-phenolic hybrids | Aβ(25-35) | SH-SY5Y | ~20-35% increase in cell viability | [8] |

| Indole-phenolic hybrids | H₂O₂ | SH-SY5Y | Reduction of ROS to basal levels | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their therapeutic potential.

Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives

A general procedure for the synthesis of 5-bromo-7-azaindolin-2-one derivatives is as follows:[11]

-

Starting Material: 5-bromo-7-azaindolin-2-one.

-

Reaction: A mixture of 5-bromo-7-azaindolin-2-one, an appropriate aldehyde, and a secondary amine (e.g., pyrrolidine) in ethanol is refluxed for several hours.

-

Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a methanol/dichloromethane solvent system) and recrystallized from ethanol to yield the final compound.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.[4]

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[6]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[8]

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 96-well plate.

-

Treatment: The cells are pre-treated with the test compounds for a specified period.

-

Induction of Oxidative Stress: The cells are then exposed to an oxidative agent, such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ), for 24 hours.

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 3.2.

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their modulation of specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Experimental Workflow for Drug Discovery

The general workflow for the discovery of novel therapeutic agents from this compound is depicted below.

Caption: Drug discovery workflow using this compound.

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade and how 5-bromoindole derivatives can inhibit this pathway, leading to anticancer effects.

Caption: Inhibition of the EGFR signaling pathway.

Anti-inflammatory and Neuroprotective Signaling

This diagram illustrates a simplified, common pathway involved in both inflammation and oxidative stress, which can be modulated by this compound derivatives.

Caption: Modulation of inflammatory and oxidative stress pathways.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant potential in treating a range of diseases, including cancer, bacterial infections, and inflammatory and neurodegenerative disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important class of compounds. Future research should focus on optimizing the lead compounds through structure-activity relationship studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Bromo-2-methylindole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the various substituted indoles, 5-Bromo-2-methylindole has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position enhances the molecule's reactivity, making it amenable to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[2] This strategic functionalization allows for the construction of complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound in modern drug discovery, with a focus on its role in the development of anticancer, antiviral, and neuroprotective agents.

Synthetic Utility of this compound

This compound serves as a versatile intermediate in organic synthesis. Its bromine atom provides a reactive handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Synthetic Transformations

One of the most powerful methods for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole core and various aryl or heteroaryl boronic acids. This versatility is crucial for creating diverse chemical libraries for high-throughput screening.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindole Derivative

The following protocol details a general method for the Suzuki-Miyaura cross-coupling reaction, a key step in the diversification of the 5-bromoindole scaffold.

Materials:

-

5-bromoindole derivative (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)

-

SPhos (ligand) (0.005 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Water:Acetonitrile mixture (4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vial with a stir bar

-

Standard laboratory glassware

Procedure:

-

To a reaction vial, add the 5-bromoindole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

-

Add the catalyst solution to the reaction vial containing the solids.

-

Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Applications in Anticancer Drug Discovery

The 5-bromoindole scaffold is prominent in the development of novel anticancer therapeutics, particularly as kinase inhibitors.[2] The indole core can mimic the purine structure of ATP, enabling compounds to bind to the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

Targeting the EGFR Signaling Pathway

Derivatives of 5-bromoindole have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][4][5] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Inhibition of EGFR signaling can induce cell cycle arrest and apoptosis in cancer cells.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 5-Bromoindole Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Advantage of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetically derived compounds with profound therapeutic value.[1] Its unique electronic properties and versatile chemical reactivity allow for the generation of diverse molecular architectures capable of interacting with a wide array of biological targets. Within the vast landscape of indole chemistry, the strategic introduction of a bromine atom at the 5-position has consistently emerged as a powerful strategy for enhancing anticancer potency. This halogenation profoundly alters the molecule's physicochemical characteristics, including lipophilicity and hydrogen bonding capacity, thereby optimizing its pharmacokinetic profile and target engagement.[2][3] This guide provides an in-depth exploration of the anticancer properties of 5-bromoindole derivatives, elucidating their mechanisms of action, outlining key structure-activity relationships, and providing robust experimental protocols for their evaluation.

Mechanistic Insights: How 5-Bromoindole Derivatives Combat Cancer

The anticancer efficacy of 5-bromoindole derivatives is not monolithic; rather, it stems from their ability to modulate multiple, critical oncogenic pathways. Two predominant mechanisms of action have been extensively characterized: the inhibition of key protein kinases and the disruption of mitotic spindle formation.

Targeting Aberrant Cell Signaling: Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In numerous malignancies, aberrant EGFR activation, through mutation or overexpression, drives uncontrolled tumor growth, making it a prime target for therapeutic intervention.[1][4] A significant body of research has demonstrated that novel 5-bromoindole-2-carboxylic acid derivatives are potent inhibitors of EGFR tyrosine kinase.[4][5] By binding to the ATP-binding site of the kinase domain, these compounds effectively block the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][4]

Key Molecular Events Following EGFR Inhibition by 5-Bromoindole Derivatives:

-

Cell Cycle Arrest: Inhibition of EGFR signaling disrupts the progression of the cell cycle, a tightly regulated process that governs cell division.[4] This halt prevents cancer cells from replicating.

-

Induction of Apoptosis: By blocking pro-survival signals emanating from EGFR, these derivatives trigger the intrinsic apoptotic pathway, leading to the systematic dismantling and elimination of cancer cells.[4][5]

Disrupting Cell Division: Interference with Mitotic Spindle Formation

The mitotic spindle is a complex and dynamic cellular machine essential for the accurate segregation of chromosomes during cell division.[4][5] Its proper function is a prerequisite for cancer cell proliferation and expansion.[4] Certain classes of indole derivatives, including those with carbothioamide, oxadiazole, and triazole moieties, have been identified as potent mitotic spindle disruptors.[4][5][6] These compounds interfere with microtubule dynamics, leading to a dysfunctional spindle apparatus, mitotic arrest, and ultimately, cell death.[6][7] The introduction of a 5-bromo substituent can enhance this activity, contributing to the overall anticancer profile of the molecule.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The antiproliferative potency of 5-bromoindole derivatives is exquisitely sensitive to their chemical structure. SAR studies reveal that the nature and position of substituents on the indole core and its appended functionalities are critical determinants of biological activity. For instance, in a series of novel 5-bromoindole-2-carboxylic acid derivatives, compound 3a emerged as the most potent, exhibiting superior cytotoxicity against HepG2 (liver), A549 (lung), and MCF-7 (breast) cancer cell lines.[4][5]

The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Class | Compound | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |

| Carboxylic Acid | 3a | Potent | Potent | Potent | [4][5] |

| Carbothioamide | 2-NPHC | - | - | - | [7] |

| Azaindolin-2-one | 23p | 2.357-3.012 | 2.357-3.012 | - | [8][9] |

| Indole Phytoalexin | 5-Bromobrassinin | - | - | Active in vivo | [3] |

Note: "Potent" indicates significant activity as reported in the cited literature, with specific IC50 values detailed therein. The table is illustrative and not exhaustive.

Synthetic Strategies for 5-Bromoindole Derivatives

The synthesis of 5-bromoindole derivatives can be achieved through various established organic chemistry methodologies. A common and straightforward approach involves the electrophilic bromination of the indole nucleus. The key to a successful synthesis lies in the judicious choice of brominating agents and reaction conditions to ensure regioselectivity at the C-5 position.

A generalized synthetic scheme for novel 5-bromoindole-2-carboxylic acid derivatives is presented below. This multi-step synthesis typically begins with the bromination of an appropriate indole precursor, followed by functional group manipulations to introduce the desired side chains and pharmacophores.[10]

Experimental Protocols for Anticancer Evaluation

The rigorous in vitro evaluation of 5-bromoindole derivatives is fundamental to understanding their therapeutic potential. The following protocols provide detailed, step-by-step methodologies for key assays used to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-